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Introduction

Nixtamalization is a traditional Mesoamerican process for the preparation of maize (corn) that
involves cooking and steeping the kernels in an alkaline solution, typically limewater (calcium
hydroxide, Ca(OH)2). This ancient technique, developed thousands of years ago, is a
cornerstone of Mexican and Central American cuisine and is crucial for producing masa, the
dough used for tortillas, tamales, and other corn-based products.[1][2][3][4][5] The use of
calcium hydroxide is not merely for processing ease; it induces significant chemical and
physical changes in the maize kernel, leading to enhanced nutritional value, improved dough
functionality, and a reduction in mycotoxins. These benefits make nixtamalization a subject of
interest for food scientists, nutritionists, and professionals in related fields.

This document provides detailed application notes and protocols for the use of calcium
hydroxide in the nixtamalization of maize, focusing on the key chemical transformations,
nutritional impact, and analytical methods for characterization.

Chemical and Physical Transformations

The addition of calcium hydroxide to the cooking water creates an alkaline environment (pH >
7) that facilitates several critical changes in the maize kernel.
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o Pericarp Removal: The alkaline solution dissolves the hemicellulose and pectin, which act as
cellular glue, loosening the pericarp (outer hull) of the kernel. This allows for easier grinding
and improves the texture of the final product.

o Starch Gelatinization: The heat and alkaline conditions cause the starch granules to swell
and gelatinize, making the starch more digestible.

» Protein Modification: The alkaline treatment alters the protein structure, making the protein
more digestible. The divalent calcium ions from the lime can also act as cross-linking agents
for protein and polysaccharide side chains, which contributes to the dough-forming
properties of the resulting masa.

e Lipid Saponification: Some of the corn oil is broken down into emulsifying agents like
monoglycerides and diglycerides, which also contributes to the cohesiveness of the masa
dough.

Nutritional Benefits of Nixtamalization

The most significant impact of nixtamalization is the enhancement of the nutritional profile of
maize.

¢ Increased Niacin (Vitamin B3) Bioavailability: Niacin in untreated maize is largely bound and
unavailable for absorption. The alkaline process releases the bound niacin, making it
bioavailable and helping to prevent the deficiency disease pellagra.

e Increased Calcium Content: The maize kernels absorb calcium from the limewater during
cooking and steeping, significantly increasing the calcium content of the final product.
Studies have shown that the calcium in nixtamalized products is highly bioavailable.

e Improved Protein Quality: The process improves the balance of essential amino acids,
making the protein more complete.

e Mycotoxin Reduction: Nixtamalization is highly effective at reducing mycotoxins, such as
aflatoxins and fumonisins, which can contaminate maize. Reductions of up to 97-100% for
aflatoxins have been reported.
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Data Presentation: Quantitative Parameters in
Nixtamalization

The following tables summarize key quantitative data related to the nixtamalization process

and its effects on maize.

Parameter

Typical Range

Unit Reference

Calcium Hydroxide

) ) 05-2.0 % (w/w of corn)
(Lime) Concentration
Cooking Temperature 85-90 °C
Cooking Time 20-85 minutes
Steeping Time 8-16 hours
Masa Moisture
43 - 50 %
Content
pH of Nixtamalized
8.4-8.8

Flour

Table 1: Process Parameters for Traditional Nixtamalization
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Nixtamalized

. Raw Maize . .
Nutrient Maize Unit Reference
(approx.)
(approx.)
Protein 11.3 9.5 %
Fat 4.5 3.4 %
Ash 11 1.6 %
Calcium ~20 up to 200 mg/100g
Bioavailable Significantly
o Low -

Niacin (B3) Increased
Aflatoxin

_ - 90 - 100 %
Reduction

Table 2: Approximate Nutritional Changes in Maize Due

Experimental Protocols

to Nixtamalization

Protocol 1: Traditional Nixtamalization of Maize

Objective: To prepare nixtamalized maize (masa) using

Materials:

Dried maize kernels

e Food-grade calcium hydroxide (Ca(OH)2)
« Distilled water

» Stainless steel pot with lid

e Heating plate

e Strainer

o Stone grinder or food processor

a standard laboratory-scale protocol.
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Procedure:

Weighing: Weigh 1 kg of dried maize kernels.

e Lime Solution Preparation: Prepare a 1% (w/v) calcium hydroxide solution. For 1 kg of
maize, use approximately 3 liters of water and 30 g of Ca(OH)2.

o Cooking:
o Place the maize and the lime solution in the stainless steel pot.

o Bring the mixture to a boil and then reduce the heat to maintain a simmer at approximately
90°C for 25-30 minutes.

e Steeping:
o Remove the pot from the heat and cover it with a lid.

o Allow the maize to steep in the cooking liquor (nejayote) for 12-16 hours at room
temperature.

e Washing:
o Drain the nejayote.

o Wash the nixtamal (steeped kernels) thoroughly with running water, rubbing the kernels
between your hands to remove the pericarp.

e Grinding:

o Grind the washed nixtamal using a stone grinder or a food processor to obtain a fine
dough (masa). Water can be added during grinding to achieve the desired consistency
(target moisture content of 50-55%).

Protocol 2: Determination of Calcium Content in
Nixtamalized Maize Flour
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Objective: To quantify the calcium content in nixtamalized maize flour using an AOAC-approved
method.

Principle: This protocol is based on the AOAC Official Method 968.08, which involves atomic
absorption spectrophotometry.

Materials:

Nixtamalized maize flour sample

» Muffle furnace

e Hydrochloric acid (HCI), concentrated

e Lanthanum oxide (Laz0s3) solution

o Atomic Absorption Spectrophotometer (AAS) with a calcium hollow cathode lamp
e Volumetric flasks and pipettes

e Calcium standard solutions

Procedure:

e Ashing:

o Accurately weigh approximately 2 g of the dried nixtamalized maize flour into a porcelain
crucible.

o Place the crucible in a muffle furnace and ash at 550°C overnight until a white or gray ash
IS obtained.

» Digestion:
o Allow the crucible to cool.

o Add 10 mL of 3M HCI to the ash, cover with a watch glass, and gently heat on a hot plate
for 10 minutes to dissolve the ash.
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o Quantitatively transfer the solution to a 100 mL volumetric flask.

e Sample Preparation:

o Add 10 mL of 1% lanthanum oxide solution to the volumetric flask to suppress interfering

ions.
o Bring the solution to volume with deionized water and mix thoroughly.
e AAS Analysis:
o Prepare a series of calcium standard solutions of known concentrations.

o Aspirate the standards and the sample solution into the AAS and measure the absorbance
at422.7 nm.

o Calculation:

o Construct a calibration curve by plotting the absorbance of the standards against their
concentrations.

o Determine the calcium concentration in the sample solution from the calibration curve and
calculate the calcium content in the original flour sample (mg/100g).

Protocol 3: Determination of Bioavailable Niacin
(Vitamin B3) by HPLC

Objective: To quantify the bioavailable niacin (nicotinic acid and nicotinamide) in nixtamalized
maize flour using High-Performance Liquid Chromatography (HPLC).

Principle: This method involves the extraction of niacin from the sample followed by separation
and quantification using reverse-phase HPLC with UV or fluorescence detection.

Materials:
e Nixtamalized maize flour sample

e 0.1 N Hydrochloric acid (HCI)
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HPLC system with a C18 column and UV or fluorescence detector

Mobile phase (e.g., methanol/phosphate buffer)

Niacin standard solutions (nicotinic acid and nicotinamide)

Syringe filters (0.45 pum)
Procedure:

o Extraction:

[¢]

Weigh approximately 5 g of the nixtamalized maize flour into a flask.

Add 50 mL of 0.1 N HCI and autoclave at 121°C for 30 minutes to release the bound
niacin.

[¢]

[¢]

Cool the mixture to room temperature and adjust the pH to 4.5 with sodium hydroxide.

[e]

Filter the extract through a 0.45 um syringe filter.
e HPLC Analysis:
o Inject the filtered extract into the HPLC system.

o Separate the niacin vitamers using a C18 column and an appropriate mobile phase
gradient.

o Detect the eluted compounds using a UV detector at 260 nm or a fluorescence detector
(Ex: 322 nm, Em: 370 nm after post-column derivatization).

e Quantification:
o Prepare a calibration curve using niacin standard solutions.

o Identify and quantify the niacin peaks in the sample chromatogram by comparing their
retention times and peak areas to those of the standards.

o Calculate the niacin content in the original flour sample (mg/100g).
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Protocol 4: Texture Profile Analysis (TPA) of Tortillas

Objective: To objectively measure the textural properties of tortillas, such as hardness and
rollability.

Principle: This protocol utilizes a texture analyzer to perform a compression test and a rollability
test.

Materials:
 Tortilla samples
o Texture Analyzer with a cylindrical probe and a tortilla rollability fixture
» Software for data acquisition and analysis
Procedure:
e Hardness Measurement:
o Place a tortilla on the texture analyzer platform.

o Use a cylindrical probe to compress the tortilla to a set distance (e.g., 50% of its original
height).

o Record the peak force required for the compression, which represents the hardness of the

tortilla.
 Rollability/Extensibility Test:
o Secure a tortilla strip in the tortilla rollability fixture.

o The instrument will pull on the strip, measuring the force required to extend it and the
distance at which it breaks.

o Alternatively, a subjective rollability test can be performed by manually rolling the tortilla
around a dowel and observing for cracking.

o Data Analysis:
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o Analyze the force-deformation curves to determine parameters such as hardness,
cohesiveness, springiness, and chewiness for the compression test, and peak load and
extensibility for the rollability test.

Mandatory Visualizations
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Caption: Workflow of the traditional nixtamalization process.
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Caption: Key chemical transformations during nixtamalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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